Leukoefdin

説明

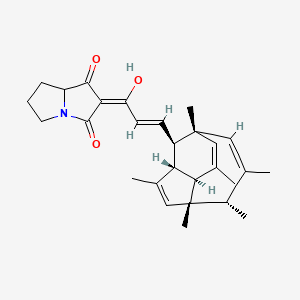

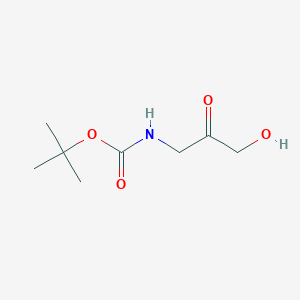

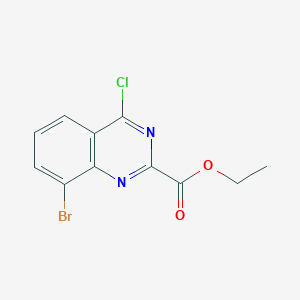

Leukoefdin, also known as Leucodelphinidin, is a colorless chemical compound related to leucoanthocyanidins . It is found in various plant species including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . It contains p-hydroxybenzoic acid and has been shown to inhibit the growth of a wide variety of bacteria and fungi .

Molecular Structure Analysis

Leukoefdin has the molecular formula C15H14O8 and a molecular weight of 322.27 g/mol . The IUPAC name for Leukoefdin is (2R,3S,4S)-Flavan-3,3′,4,4′,5,5′,7-heptol .科学的研究の応用

Antimicrobial Peptides of Leukocytes

Leukocytes utilize a variety of antimicrobial peptides and proteins, such as lactoferrin and lysozyme, to combat invading microorganisms. These elements showcase structural variety and rapid evolutionary divergence, playing a crucial role in the immune response of higher animals and their protozoan ancestors (Ganz & Lehrer, 1997).

Anti-Inflammatory Effects in Gastric Microcirculation

A study on Aloe vera's effects on leukocyte-endothelium interaction in Helicobacter pylori-infected rats found that treatment with Aloe vera significantly reduced leukocyte adhesion and serum tumor necrosis factor-alpha levels, indicating its potential in reducing inflammation (Prabjone et al., 2006).

Molecular and Cellular Mechanisms of Leukocyte Chemotaxis

The chemotactic responses of leukocytes involve binding of chemoattractants to plasma membrane receptors, leading to a sequence of metabolic processes and rearrangement of cytoskeletal elements. This is critical for the orientation and migration of cells toward chemotactic gradients (Snyderman & Goetzl, 1981).

Immunology and Clinical Applications of Mistletoe

Research into the immunological and biological properties of Viscum album L. (European mistletoe) indicates its use in adjuvant cancer treatment. Components such as mistletoe lectin (ML)-1 and polysaccharides in mistletoe extracts have shown clinical efficacy in cancer therapy (Stein et al., 1998).

Impact of Leukocyte Activity on Ecosystem Resilience

The role of leukocytes in ecosystem resilience was studied in the Luquillo Experimental Forest. Research showed how leukocyte activity contributes to the ecosystem's response to disturbances like hurricanes, human land use, and climatic changes (Zimmerman et al., 2021).

Leukocyte Inhibition in Inflammatory Responses

A lectin from Lonchocarpus sericeus seeds was shown to inhibit neutrophil migration and inflammatory hypernociception, potentially useful in controlling neutrophil migration and inflammatory responses (Napimoga et al., 2007).

Role of ApoE in Leukocyte Regulation and Atherosclerosis

The study on ApoE-deficient mice revealed its role in regulating hematopoietic stem cell proliferation, monocytosis, and monocyte accumulation in atherosclerotic lesions, highlighting its potential impact on cardiovascular disease risk (Murphy et al., 2011).

Leptin's Influence on Atherosclerosis Progression

Research on leptin-deficient hyperlipidemic mice indicated that leptin deficiency suppressed the progression of atherosclerosis, suggesting its role in the disease's acceleration in obese humans (Chiba et al., 2008).

Platelet-Rich Fibrin in Osseointegration

A study on leukocyte-platelet rich fibrin (L-PRF) demonstrated its positive effect on osseointegration and bone regeneration, indicating its potential in dental implant procedures (Öncü et al., 2016).

Effect of Henna Leaves on Pathological Leukorrhea

An investigation on the effect of henna leaves on leukorrhea pathological in premarital women revealed its potential in treating leukorrhea and preventing reproductive diseases like cervical cancer (Ramadhanti, 2020).

特性

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEACOKJOQLAYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925924 | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukoefdin | |

CAS RN |

491-52-1, 12764-74-8 | |

| Record name | Leucodelphinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukoefdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)

![4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid](/img/structure/B6594713.png)